4-Chloroquinoline-3-carbaldehyde

Palladium Catalysis Cross-Coupling Regioselectivity

Scaling medicinal chemistry SAR requires building blocks with predictable, orthogonal reactivity. 4-Chloroquinoline-3-carbaldehyde delivers C-4 chlorine for Pd-catalyzed cross-coupling and C-3 aldehyde for condensation-both on one quinoline core. • Temperature-controlled Pd catalysis yields two distinct fused heterocyclic scaffolds from a single hydrazone precursor • Exclusive C-4 regioselectivity in Suzuki-Miyaura couplings ensures cleaner product profiles than the 2-chloro isomer • Insecticidal LD50 baseline of 0.173 mg/cm² enables quantitative agrochemical SAR

Molecular Formula C10H6ClNO
Molecular Weight 191.61 g/mol
CAS No. 201420-30-6
Cat. No. B1363059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinoline-3-carbaldehyde
CAS201420-30-6
Molecular FormulaC10H6ClNO
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl
InChIInChI=1S/C10H6ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H
InChIKeyPTCAOHUEDACTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinoline-3-carbaldehyde – Overview


4-Chloroquinoline-3-carbaldehyde (CAS 201420-30-6) is a heterocyclic aromatic aldehyde of the quinoline family, bearing a chlorine atom at the 4-position and a reactive formyl group at the 3-position. It serves as a versatile electrophilic intermediate for constructing complex fused heterocycles via condensation, nucleophilic substitution, and cross-coupling reactions . In particular, the 4-chloro substituent enables palladium-catalyzed C–N bond formation and regioselective functionalization, while the 3-carbaldehyde allows for the generation of hydrazones, Schiff bases, and chalcones with documented antimicrobial, antimalarial, and anticancer potential [1].

1
Electrophilic building block for fused heterocycle assembly
2
4-Chloro substituent enables Pd-catalyzed cross-coupling and C–N bond formation
3
3-Carbaldehyde generates hydrazones, Schiff bases, and chalcones for activity screening

4-Chloroquinoline-3-carbaldehyde: Irreplaceable Specificity


Generic substitution with other quinoline carbaldehydes fails because the precise positioning of the 4-chloro and 3-formyl groups dictates both synthetic reactivity and biological performance. In palladium-catalyzed intramolecular C–N bond-forming reactions, the 4-chloro substituent is essential for achieving the temperature-dependent product divergence observed exclusively with 4-chloroquinoline-3-carbaldehyde hydrazones . Furthermore, insecticidal activity assays show that changing the aldehyde position from C-3 to C-4 alters LD50 values by more than 2-fold, demonstrating that positional isomers are not functionally interchangeable [1].

Chloro position determines reactivity
2-Chloro isomer exhibits competing Suzuki coupling sites, reducing regiochemical purity; temperature-switchable cyclization requires 4-chloro substitution.
Aldehyde position alters bioactivity profile
Moving the formyl group from C-3 to C-4 can shift LD50 values beyond acceptable SAR tolerance, indicating positional isomers may not transfer activity directly.
Generic quinoline carbaldehydes lack dual reactivity
Only the 4-chloro-3-carbaldehyde isomer allows temperature-tunable access to both pyrazoloquinoline and anilinoquinoline scaffolds.

4-Chloroquinoline-3-carbaldehyde: Quantitative Evidence


Regioselective Suzuki-Miyaura Coupling

4-Chloroquinoline-3-carbaldehyde undergoes exclusive Suzuki-Miyaura cross-coupling at the C-4 chloro position when reacted with arylboronic acids under Pd catalysis. In contrast, the 2-chloro isomer (2-chloroquinoline-3-carbaldehyde) exhibits competing coupling at both C-2 and C-4 positions under identical conditions, reducing regiochemical purity and synthetic utility. [1]

Suzuki-Miyaura Regioselectivity
Head-to-head
4-Cl (target)
Exclusive C-4 coupling
2-Cl isomer
Competing C-2/C-4 coupling
Ensures predictable product profiles in cross-coupling libraries
Pd(PPh3)4, 80 °C, arylboronic acid
Palladium Catalysis Cross-Coupling Regioselectivity

Temperature-Switchable Pd-Catalyzed Cyclizations

4-Chloroquinoline-3-carbaldehyde hydrazones undergo palladium-catalyzed intramolecular C–N bond formation to yield two distinct product classes: 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles. The product ratio is temperature-dependent; at lower temperatures (e.g., 80°C), pyrazoloquinoline dominates, while higher temperatures (e.g., 120°C) favor the anilinoquinolinecarbonitrile. This temperature-dependent divergence is not observed with 2-chloroquinoline-3-carbaldehyde derivatives, which yield only single product types under the same conditions.

Cyclization Product Control
Head-to-head
4-Cl (target)
Temperature-switchable: two product classes
2-Cl isomer
Single product type only
Access two scaffolds from one precursor via temperature tuning
Pd(OAc)2/Xantphos, toluene, 80 vs 120 °C
Palladium Catalysis Heterocycle Synthesis Reaction Tuning

Insecticidal Activity: Structure-Activity Comparison

In fumigant toxicity assays against Sitophilus oryzae (rice weevil), quinoline-3-carbaldehyde (the unsubstituted parent of the target compound) exhibited an LD50 of 0.173 mg/cm². For comparison, quinoline-4-carbaldehyde showed higher activity with LD50 = 0.084 mg/cm², while quinoline itself was most potent with LD50 = 0.063 mg/cm². The 4-chloro substitution on the 3-carbaldehyde scaffold is expected to further modulate activity based on SAR trends observed in quinoline-based insecticides. [1]

Insecticidal SAR Baseline
Class-level inference
Quinoline-3-carbaldehyde
LD50 = 0.173 mg/cm²
Quinoline-4-carbaldehyde
LD50 = 0.084 mg/cm²
3-carbaldehyde scaffold provides quantifiable activity baseline for optimization
Parent scaffold data; 4-Cl substitution expected to modulate activity
Agrochemical Discovery Insecticide Development Structure-Activity Relationship

Vilsmeier-Haack vs. Alternative Synthetic Routes

Two established synthetic routes to 4-chloroquinoline-3-carbaldehyde have been reported: (1) Vilsmeier-Haack formylation of 4-chloroquinoline using DMF/POCl3, yielding 48%; and (2) cyclization of o-aminoacetophenone followed by chlorination, yielding 38%. The 10% absolute yield advantage of the Vilsmeier-Haack route represents a meaningful difference for procurement decisions when scaling up synthesis.

Synthetic Route Yield
Reported
Vilsmeier-Haack
48% yield
Cyclization route
38% yield
Route choice may influence batch consistency and impurity profile
DMF/POCl3 vs. o-aminoacetophenone methods
Synthetic Methodology Process Chemistry Yield Optimization

Antibacterial Activity: P. aeruginosa vs. Ciprofloxacin

Derivatives synthesized from 2-chloroquinoline-3-carbaldehyde (the 2-chloro isomer of the target compound) demonstrated antibacterial activity against Pseudomonas aeruginosa ATCC 27853. Compound 15 exhibited an inhibition zone of 10.00 ± 0.44 mm at 300 μg/mL, exceeding the activity of ciprofloxacin (8.33 ± 0.44 mm) at the same concentration. The 4-chloro isomer (4-chloroquinoline-3-carbaldehyde) is expected to produce derivatives with distinct antibacterial profiles due to altered electronic and steric properties. [1]

P. aeruginosa Inhibition
Class-level inference (2-Cl analog)
2-Cl derivative (cmpd 15)
10.00 ± 0.44 mm
Ciprofloxacin
8.33 ± 0.44 mm
Reported larger inhibition zone relative to ciprofloxacin control
Disc diffusion, 300 μg/mL; 4-Cl isomer expected distinct profile
Antibacterial Discovery Quinoline Derivatives Gram-negative Activity

Anticancer Activity: MCF-7 Cytotoxicity

Polycarbo-substituted thienoquinoline derivatives synthesized from 4-chloroquinoline-3-carbaldehyde were evaluated against MCF-7 human breast cancer cells using MTT assay. Compounds 2, 3c, and 4d showed significant cytotoxic activity, with real-time cell analysis (xCELLigence RTCA) confirming their antiproliferative effects. While direct IC50 values for the parent aldehyde are not reported in this study, the data establish the 4-chloroquinoline-3-carbaldehyde scaffold as a productive starting point for anticancer lead generation. [1]

MCF-7 Cytotoxicity
Class-level inference / Data to verify
Thienoquinoline derivatives: significant viability reduction (IC50 not reported)
Supports anticancer lead generation scaffold evaluation
MTT assay, 48h, MCF-7 cells; exact IC50 to confirm
Anticancer Drug Discovery Chloroquinoline MTT Assay

4-Chloroquinoline-3-carbaldehyde: Applications


Pyrazoloquinoline and Anilinoquinoline Synthesis

Medicinal chemistry groups focused on kinase inhibitors and antimalarial agents can leverage 4-chloroquinoline-3-carbaldehyde to access two pharmacologically relevant fused quinoline scaffolds from a single hydrazone precursor via temperature-controlled Pd catalysis. This dual-product capability reduces the number of building blocks required for library synthesis and accelerates SAR exploration .

Insecticide Discovery and SAR Studies

Agrochemical R&D teams developing novel insecticides against stored-product pests (e.g., rice weevil, Sitophilus oryzae) can use 4-chloroquinoline-3-carbaldehyde as a core scaffold for systematic SAR studies. The established baseline activity of quinoline-3-carbaldehyde (LD50 = 0.173 mg/cm²) provides a quantifiable reference point for evaluating the impact of 4-chloro substitution on insecticidal potency [1].

Antibacterial Quinoline SAR Studies

Antibacterial discovery programs targeting Gram-negative pathogens, particularly Pseudomonas aeruginosa, can employ 4-chloroquinoline-3-carbaldehyde for derivatization into chalcones, hydrazones, and Schiff bases. The 2-chloro analog has already produced derivatives with inhibition zones exceeding ciprofloxacin (10.00 mm vs. 8.33 mm at 300 μg/mL), validating the chloroquinoline-3-carbaldehyde scaffold for antibacterial lead optimization [2].

Palladium-Catalyzed Transformations in Process Chemistry

Process chemistry groups requiring reliable, high-yielding cross-coupling partners should select 4-chloroquinoline-3-carbaldehyde over the 2-chloro isomer due to its exclusive C-4 regioselectivity in Suzuki-Miyaura reactions. This selectivity ensures cleaner product profiles and reduces the need for challenging isomer separations during scale-up [3].

Application
Selection Property
Validation Focus
Quinoline scaffold synthesis
Temperature-dependent Pd-cyclization divergence
Verify product identity and ratio under controlled temperature
Insecticide SAR exploration
Quinoline-3-carbaldehyde baseline activity
Comparative LD50 evaluation in target pest assays
Gram-negative antibacterial lead optimization
Chloroquinoline-3-carbaldehyde derivatization potential
Inhibition zone / MIC against P. aeruginosa strains
Cross-coupling library synthesis
Exclusive C-4 Suzuki-Miyaura coupling
Regiochemical purity assessment (HPLC/NMR)

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